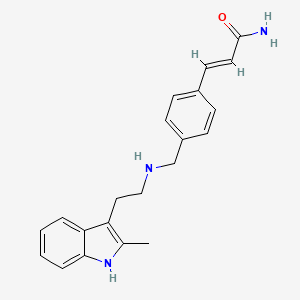

Panobinostat metabolite M37.8

Description

Properties

CAS No. |

960058-94-0 |

|---|---|

Molecular Formula |

C21H23N3O |

Molecular Weight |

333.4 g/mol |

IUPAC Name |

(E)-3-[4-[[2-(2-methyl-1H-indol-3-yl)ethylamino]methyl]phenyl]prop-2-enamide |

InChI |

InChI=1S/C21H23N3O/c1-15-18(19-4-2-3-5-20(19)24-15)12-13-23-14-17-8-6-16(7-9-17)10-11-21(22)25/h2-11,23-24H,12-14H2,1H3,(H2,22,25)/b11-10+ |

InChI Key |

VOZMMIFGJRFSNT-ZHACJKMWSA-N |

Isomeric SMILES |

CC1=C(C2=CC=CC=C2N1)CCNCC3=CC=C(C=C3)/C=C/C(=O)N |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)CCNCC3=CC=C(C=C3)C=CC(=O)N |

Origin of Product |

United States |

Enzymatic Mechanisms and Pathways Governing Panobinostat Metabolite M37.8 Formation

Specificity of Enzymatic Reduction in the Genesis of Panobinostat (B1684620) Metabolite M37.8

The formation of panobinostat metabolite M37.8 is a result of the reduction of the parent compound. Panobinostat undergoes extensive metabolism through several key pathways, including reduction, hydrolysis, oxidation, and glucuronidation. drugbank.comnih.govmedicines.org.ukaacrjournals.org The reduction pathway is a significant contributor to its metabolic profile.

Contribution of Non-Cytochrome P450 Enzymes to Panobinostat Metabolic Transformations Relevant to M37.8

Non-cytochrome P450 enzymes are significant contributors to the metabolism of many drugs, and panobinostat is no exception. drugbank.comnih.govnih.govevotec.com The reduction of the hydroxamic acid moiety in panobinostat, a key step in the formation of metabolites like the amide derivative, is a reaction often catalyzed by non-CYP enzymes. researchgate.netascopubs.org Carbonyl reductases, a family of non-CYP enzymes, are known to catalyze the reduction of carbonyl and quinone groups in various xenobiotics. nih.govresearchgate.nettandfonline.com

These enzymes, belonging to the short-chain dehydrogenase/reductase (SDR) and aldo-keto reductase (AKR) superfamilies, have broad substrate specificity. researchgate.nettandfonline.comwikipedia.org Given that the formation of M37.8 involves a reduction process, it is highly probable that carbonyl reductases or similar non-CYP enzymes are directly responsible for this specific metabolic step. bioivt.comxenotech.com

Structural Elucidation of the Hydroxamic Acid Moiety Reduction in this compound

The primary structural modification leading to the formation of this compound is the reduction of the hydroxamic acid side chain. ascopubs.org This transformation results in the formation of the corresponding amide. researchgate.netascopubs.org This specific reduction has been observed as a significant metabolic pathway for panobinostat. ascopubs.org The structural change involves the conversion of the -CONHOH group to a -CONH2 group. This alteration significantly changes the chemical properties of the molecule.

In Vitro Systems for Investigating the Biotransformation of Panobinostat to M37.8

A variety of in vitro models are employed to study drug metabolism, and these have been instrumental in understanding the biotransformation of panobinostat. nih.govnih.govunl.ptbioivt.com These systems allow for the controlled investigation of specific metabolic pathways and the identification of the enzymes involved.

Commonly used in vitro systems include:

Human Liver Microsomes (HLM) and Human Intestinal Microsomes (HIM): These subcellular fractions are rich in CYP enzymes and are standard tools for studying phase I metabolism. nih.govnih.gov They have been used to investigate the oxidative metabolism of panobinostat. nih.gov

Hepatocytes: Intact liver cells provide a more complete metabolic picture, containing both phase I and phase II enzymes, as well as transporters. nih.govunl.pt

Recombinant Human Enzymes: Systems expressing specific enzymes, such as individual CYPs or carbonyl reductases, are crucial for pinpointing the contribution of a single enzyme to a particular metabolic reaction. nih.govnih.govresearchgate.net For example, recombinant human CYP3A4 and CYP2D6 co-expressed in E. coli have been used to produce and characterize panobinostat metabolites. nih.govresearchgate.net

Subcellular Fractions (S9): This fraction contains both microsomal and cytosolic enzymes, offering a broader view of metabolic capabilities than microsomes alone. nih.gov

Organoids: Three-dimensional organoids, such as liver organoids, are emerging as more physiologically relevant models for studying drug metabolism. news-medical.net

In the context of M37.8 formation, in vitro incubations of panobinostat with liver S9 fractions or cytosolic fractions, which contain carbonyl reductases, would be the most direct way to investigate this specific reductive pathway. tandfonline.comnih.gov The use of specific inhibitors for these enzymes in such systems can further confirm their role in the generation of M37.8. nih.gov

Table 2: Common In Vitro Systems for Drug Metabolism Studies

| In Vitro System | Key Features | Relevance to Panobinostat Metabolism |

| Human Liver/Intestinal Microsomes | Rich in CYP enzymes. nih.govnih.gov | Studying oxidative pathways. nih.gov |

| Hepatocytes | Contain a full complement of metabolic enzymes and transporters. nih.govunl.pt | Comprehensive metabolic profiling. |

| Recombinant Enzymes | Express a single, specific enzyme. nih.govnih.govresearchgate.net | Pinpointing the role of individual enzymes like CYP3A4 and non-CYP reductases. nih.govresearchgate.net |

| S9 Fraction | Contains both microsomal and cytosolic enzymes. nih.gov | Investigating both oxidative and reductive pathways. |

| Organoids | 3D cell culture mimicking organ structure and function. news-medical.net | Providing a more physiologically relevant model. news-medical.net |

Advanced Analytical Methodologies for the Quantitative and Qualitative Assessment of Panobinostat Metabolite M37.8

Application of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Metabolite Profiling and Quantification

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the principal bioanalytical technique for the specific and sensitive quantification of panobinostat (B1684620) and its metabolites in various biological matrices. nih.gov This technology has been instrumental in profiling and quantifying Panobinostat metabolite M37.8 in both preclinical and clinical studies. tga.gov.aupmda.go.jp

Validated LC-MS/MS methods have been developed for the simultaneous determination of panobinostat and M37.8 in human plasma. tga.gov.autga.gov.au These assays are crucial for pharmacokinetic assessments, allowing researchers to monitor the formation and elimination of the metabolite relative to the parent drug. In typical applications, plasma samples are processed, often via protein precipitation, and the analytes are separated chromatographically before detection by a tandem mass spectrometer. nih.gov The high selectivity of MS/MS, utilizing multiple reaction monitoring (MRM), allows for precise quantification even in complex biological fluids. nih.gov

For instance, a specific LC-MS/MS method was validated for the simultaneous analysis of panobinostat and M37.8 (BJB432) in human plasma with a lower limit of quantification (LLOQ) of 0.100 ng/mL and a dynamic range extending to 100 ng/mL for both analytes. tga.gov.au The ability to measure both compounds concurrently provides a clear picture of the metabolic conversion of panobinostat to M37.8. In preclinical studies with rats and dogs, LC-MS/MS monitoring showed that M37.8 appeared rapidly in plasma, with a time to maximum concentration (tmax) similar to that of panobinostat (< 1 hour), indicating swift metabolism. tga.gov.au

Table 1: Example of LC-MS/MS Method Parameters for Panobinostat and Metabolite M37.8 Analysis

| Parameter | Description |

|---|---|

| Instrumentation | Waters Acquity HPLC system coupled with a Thermo TSQ Vantage mass spectrometer. biodexapharma.com |

| Chromatography | |

| Column | C18 BEH, 1.7 µm, 50 × 2.1 mm. biodexapharma.com |

| Mobile Phase | Gradient of 0.1% formic acid in water (A) and acetonitrile (B52724) (B). biodexapharma.com |

| Flow Rate | 0.5 mL/min. nih.gov |

| Injection Volume | 10 µl. biodexapharma.com |

| Mass Spectrometry | |

| Ionization Mode | Positive Ionization. nih.gov |

| Detection | Multiple Reaction Monitoring (MRM). nih.gov |

| Assay Performance | |

| Biological Matrix | Human Plasma. tga.gov.au |

| LLOQ | 0.100 ng/mL. tga.gov.au |

| Dynamic Range | 0.100 to 100 ng/mL. tga.gov.au |

Utilization of Mass Spectrometry-Based Untargeted Metabolomics in Preclinical Studies of Panobinostat Metabolites

Untargeted metabolomics is a powerful hypothesis-generating approach that aims to capture a comprehensive snapshot of all measurable metabolites in a biological sample. nih.govnih.gov This technique is particularly valuable in preclinical research for identifying novel metabolic pathways and understanding the global metabolic impact of a drug. In the context of panobinostat, mass spectrometry-based untargeted metabolomics has been applied in preclinical models to explore its metabolic profile more broadly.

A key application involves treating tissue samples ex vivo with the drug to observe the resulting metabolic changes. In one study, rat spleen tissue punches were treated with panobinostat to profile its metabolism. embl.de The tissue samples were homogenized, and metabolites were extracted and analyzed on an LC-MS platform. embl.de This untargeted approach allows for the unbiased detection of a wide array of metabolites, including M37.8 and other previously unknown biotransformation products. embl.de

While untargeted methods provide extensive qualitative coverage, they present challenges in quantitative accuracy and reproducibility compared to targeted assays. mdpi.com Therefore, a common strategy is to use untargeted analysis for initial discovery, followed by the development of targeted assays for the precise quantification of identified metabolites of interest, such as M37.8. embl.de This workflow combines the exploratory power of untargeted metabolomics with the quantitative rigor of targeted analysis, enabling a more complete understanding of a drug's metabolic fate. embl.demdpi.com

Radiometric Detection Techniques for Tracing this compound Disposition in Preclinical Models

Radiolabeling studies are fundamental in drug development for determining the absorption, distribution, metabolism, and excretion (ADME) of a new chemical entity. By using a radiolabeled version of the drug, typically with carbon-14 (B1195169) (¹⁴C), researchers can trace the total drug-related material throughout the body and in excreta.

A human ADME study was conducted using ¹⁴C-panobinostat to characterize its disposition and metabolic pathways. nih.gov In this study, metabolites in plasma, urine, and feces were profiled using liquid chromatography combined with radiometric detection. nih.gov This technique allows for the quantification of each metabolite as a percentage of the total radioactive dose, providing a clear mass balance.

The results showed that panobinostat is extensively metabolized, with unchanged drug accounting for a very small fraction of the excreted dose. tga.gov.au The excretion occurred through both renal and fecal routes. nih.gov Notably, in the fecal metabolite profiles of three out of four patients, this compound was identified as a major contributor, accounting for a significant portion of the excreted radioactivity. tga.gov.au

Table 2: Excretion of this compound in Feces Following a Single Oral Dose of [¹⁴C]Panobinostat

| Patient Cohort | Metabolite | Percentage of Dose Excreted in Feces | Source |

|---|---|---|---|

| 3 of 4 Patients | M37.8 | ~14% to 23% | tga.gov.au |

| Fourth Patient | M37.8 | Not a major contributor | tga.gov.au |

This radiometric data was crucial in establishing M37.8 as a major metabolite in humans and understanding its primary route of elimination. tga.gov.aunih.gov

Development and Validation of Bioanalytical Assays for this compound

The development and validation of robust bioanalytical assays are regulatory requirements and essential for the reliable quantification of drug metabolites in biological samples. nih.gov For this compound, specific and sensitive LC-MS/MS methods have been developed and validated according to established guidelines. pmda.go.jptga.gov.au

The validation process ensures that the assay is accurate, precise, and reproducible for its intended purpose. Key validation parameters include specificity, linearity, range, accuracy, precision (intra- and inter-batch), limit of quantification, and stability of the analyte under various conditions (e.g., freeze-thaw, short-term, and long-term storage). nih.govnih.gov

For M37.8, bioanalytical methods were established to quantify its concentration in plasma for pharmacokinetic studies. tga.gov.au A validated LC-MS/MS assay demonstrated a linear range from 0.100 to 100 ng/mL in human plasma, allowing for the accurate measurement of the metabolite's concentration over time. tga.gov.au The development of such assays often involves creating calibration curves by spiking known concentrations of the metabolite standard into the same biological matrix as the study samples (e.g., spleen lysate or plasma) to ensure data comparability and accuracy. embl.de The successful validation of these methods underpins the integrity of the pharmacokinetic data generated in both preclinical and clinical trials of panobinostat. nih.govnih.gov

Table 3: Summary of Bioanalytical Assay Validation Parameters for M37.8

| Validation Parameter | Typical Criteria | Finding for M37.8 Assay |

|---|---|---|

| Assay Type | LC-MS/MS | LC-MS/MS. tga.gov.au |

| Matrix | Human Plasma | Human Plasma. tga.gov.au |

| Specificity | No significant interference at the retention time of the analyte and internal standard. | Method is specific for panobinostat and M37.8. tga.gov.autga.gov.au |

| Linearity (r²) | ≥ 0.99 | Linearity established for the calibration curve. nih.gov |

| Range | Defined upper and lower limits of quantification. | 0.100 ng/mL to 100 ng/mL. tga.gov.au |

| Lower Limit of Quantification (LLOQ) | Lowest concentration measured with acceptable accuracy and precision. | 0.100 ng/mL. tga.gov.au |

| Accuracy & Precision | Within ±15% (±20% at LLOQ) of nominal concentration. | Assays met acceptance criteria for accuracy and precision. nih.gov |

| Stability | Analyte is stable during sample handling and storage. | Analytes found to be stable under different stability conditions. nih.gov |

Preclinical Pharmacokinetic Disposition and Excretion Dynamics of Panobinostat Metabolite M37.8

Comparative Analysis of Panobinostat (B1684620) Metabolite M37.8 Exposure and Distribution in Animal Models

The systemic exposure and tissue distribution of Panobinostat metabolite M37.8 have been evaluated in preclinical studies involving rats and dogs. Following intravenous administration of panobinostat in these species, M37.8 was monitored to characterize its pharmacokinetic behavior. tga.gov.au

Key findings from these preclinical animal models indicate that the formation of M37.8 from panobinostat is rapid. tga.gov.au The time to reach maximum plasma concentration (Tmax) for M37.8 was consistently short, generally under one hour, which was similar to the Tmax observed for the parent compound, panobinostat. tga.gov.au This suggests a swift metabolic conversion process in both rat and dog models. tga.gov.au

Exposure to metabolite M37.8, as measured by the area under the concentration-time curve (AUC), was found to be proportional to the administered dose of panobinostat. tga.gov.au Furthermore, pharmacokinetic analyses revealed no significant differences in the exposure to M37.8 between male and female animals in these studies. tga.gov.au

Regarding tissue distribution, studies using radiolabelled panobinostat in rats demonstrated rapid and widespread distribution of radioactivity into various tissues. tga.gov.autga.gov.au While these findings represent the total drug-related material (panobinostat and all its metabolites), they suggest that constituents including M37.8 are extensively distributed from the systemic circulation. FDA reports have noted that panobinostat and/or its metabolites are capable of crossing the blood-brain barrier in tissue distribution studies. fda.gov

| Parameter | Species | Finding | Citation |

|---|---|---|---|

| Time to Maximum Concentration (Tmax) | Rat, Dog | Similar to parent compound (< 1 hour), indicating rapid formation. | tga.gov.au |

| Dose Proportionality of Exposure (AUC) | Rat, Dog | AUC values were proportional to the administered dose of panobinostat. | tga.gov.au |

| Sex Differences in Exposure | Rat, Dog | No significant differences observed between males and females. | tga.gov.au |

| Tissue Distribution | Rat | Parent drug and/or its metabolites show extensive tissue distribution and can cross the blood-brain barrier. | tga.gov.autga.gov.aufda.gov |

Routes of Excretion and Mass Balance Studies for this compound in Preclinical Systems

While specific preclinical excretion data for M37.8 is limited, information from human studies indicates that M37.8 is subject to further biotransformation. One of the subsequent metabolic steps is the formation of a carbamoyl (B1232498) glucuronide of M37.8, a metabolite identified as P38.8. tga.gov.au The formation of this glucuronide conjugate suggests that, like many drug metabolites, M37.8 likely undergoes Phase II metabolism to increase its water solubility and facilitate its excretion from the body. However, the specific proportions of M37.8 and its own metabolites eliminated via urine or feces in preclinical models have not been publicly detailed.

Time-Dependent Concentration Profiles and Accumulation Potential of this compound in Preclinical Species

The time-dependent concentration profile of this compound in preclinical species is characterized by its rapid appearance in plasma following administration of the parent drug. tga.gov.au As noted in intravenous studies in rats and dogs, the Tmax for M37.8 was less than one hour. tga.gov.au

A critical aspect of the pharmacokinetic profile of a metabolite is its potential to accumulate in the body upon repeated dosing of the parent drug. In the case of M37.8, preclinical investigations have provided clear insights into this potential. Intravenous studies conducted in both rats and dogs demonstrated no evidence of accumulation of metabolite M37.8. tga.gov.au This lack of accumulation is consistent with its clearance being efficient enough to prevent a build-up in systemic circulation during the dosing intervals used in these non-clinical studies.

In contrast, one study in rats noted the presence of an unidentified systemic metabolite with a significantly delayed Tmax compared to panobinostat, which could suggest slower elimination. researchgate.net However, this metabolite was not confirmed to be M37.8. researchgate.net The direct evidence from studies that did monitor M37.8 points toward a low potential for accumulation in the preclinical species evaluated. tga.gov.au

| Parameter | Species | Observation | Citation |

|---|---|---|---|

| Time-Dependent Concentration | Rat, Dog | Rapid appearance in plasma (Tmax < 1 hour). | tga.gov.au |

| Accumulation Potential | Rat, Dog | No evidence of accumulation observed in intravenous studies. | tga.gov.au |

In Vitro and Ex Vivo Biological Significance and Molecular Interactions of Panobinostat Metabolite M37.8

Assessment of Histone Deacetylase Inhibitory Activity of Panobinostat (B1684620) Metabolite M37.8

Panobinostat metabolite M37.8, also known as BJB432, is a significant metabolite of the pan-deacetylase inhibitor (pan-DACi) panobinostat. ontosight.aipmda.go.jp Extensive in vitro studies have been conducted to determine its activity against histone deacetylases (HDACs). Research has consistently shown that M37.8, along with other major human metabolites of panobinostat, lacks inhibitory activity against HDAC isoforms. tga.gov.au

In one study, the inhibitory activity of several panobinostat metabolites, including M37.8, was evaluated. The findings reported a lack of significant activity against HDAC isoforms for these metabolites. tga.gov.au Another report further corroborates this, stating that none of the tested metabolites, including M37.8, were found to be pharmacologically active in inhibiting histone deacetylation at concentrations up to 30 µM. tga.gov.au The metabolites of panobinostat, produced through whole-cell biotransformation using recombinant human CYP3A4 and CYP2D6, were found to be substantially less potent as deacetylase inhibitors compared to the parent compound. researchgate.net

This lack of direct HDAC inhibitory activity suggests that the therapeutic effects of panobinostat are primarily driven by the parent compound itself, rather than its metabolites. ontosight.aitga.gov.au Panobinostat is a potent inhibitor of a broad range of HDACs, including Class I, II, and IV enzymes, which is central to its anti-tumor effects. drugbank.compagepress.orgnih.gov The formation of M37.8 occurs through the reduction of the hydroxamic acid moiety of panobinostat. tga.gov.au

Table 1: Summary of Histone Deacetylase Inhibitory Activity of this compound

| Compound | Target | Activity | Concentration | Source |

| This compound | HDAC isoforms | No significant inhibitory activity | Up to 30 µM | tga.gov.autga.gov.au |

| Panobinostat | Class I, II, and IV HDACs | Potent inhibitor | Nanomolar concentrations | drugbank.compagepress.org |

Evaluation of Thermal Stability Profiles of Cellular Proteins in the Presence of this compound

Cellular Thermal Shift Assay (CETSA) is a powerful technique used to assess the engagement of a drug with its target proteins in a cellular context by measuring changes in their thermal stability. nih.govijournals.cn While direct CETSA data for this compound is not extensively detailed in the provided search results, studies using tissue thermal proteome profiling (tissue-TPP), an extension of CETSA, have provided insights into the interactions of panobinostat and its metabolites. biorxiv.orgembl.de

In a study investigating the thermal stability of proteins in rat spleen biopsies treated with panobinostat, the formation of the amide metabolite M37.8 was detected. biorxiv.org This suggests that the observed stabilization of certain proteins, such as dehydrogenase/reductase SDR family member 1 (Dhrs1), could potentially be related to the metabolization of panobinostat to M37.8 rather than direct binding of the parent drug. biorxiv.org This finding highlights the complexity of interpreting thermal shift data in systems where the drug is actively metabolized.

Panobinostat itself has been shown to induce dose-dependent stability changes in its known targets, such as HDAC1, HDAC2, and HDAC10, in various experimental setups, including tissue extracts and whole blood. ijournals.cnbiorxiv.org The stabilization of these primary targets can lead to indirect effects on the thermal stability of interacting proteins. biorxiv.org For instance, Mier1, a known interactor of HDAC1/2, was also stabilized in the presence of panobinostat, likely due to the stabilization of the HDACs themselves. biorxiv.org

Further research is needed to specifically evaluate the direct effect of isolated this compound on the thermal stability of a wide range of cellular proteins to fully understand its molecular interactions and differentiate them from the effects of the parent compound.

Research into Potential Direct and Indirect Molecular Binding Partners of this compound

Research into the direct and indirect molecular binding partners of this compound is still in its early stages. While panobinostat is known to bind to and inhibit a broad spectrum of histone deacetylases (HDACs), its metabolite M37.8 has been shown to be substantially less potent in this regard. tga.gov.auresearchgate.net

However, studies utilizing thermal proteome profiling have suggested potential interactions. The detection of M37.8 formation in spleen biopsies treated with panobinostat coincided with the stabilization of the protein Dhrs1 (dehydrogenase/reductase SDR family member 1). biorxiv.org This observation raises the possibility that the stabilization of Dhrs1 could be an indirect consequence of panobinostat metabolism or a direct interaction with M37.8 itself. biorxiv.org

Panobinostat's interaction with its primary targets, the HDACs, can lead to a cascade of indirect molecular interactions. For example, the stabilization of HDAC1 and HDAC2 by panobinostat also resulted in the stabilization of their known interactor, Mier1. biorxiv.org This demonstrates how the binding of a drug to its primary target can influence the stability and interactions of a wider protein complex.

While panobinostat has been shown to interact with non-histone proteins and modulate various cellular pathways, the specific molecular binding partners of its metabolite M37.8 remain an area for further investigation. pagepress.orgfda.gov Understanding these interactions is crucial for a complete picture of the biological activity of panobinostat and its metabolites.

Investigation of Other Potential Biological Activities and Cellular Pathway Modulation by this compound

While this compound has been shown to lack significant direct inhibitory activity against histone deacetylases, its potential for other biological activities and modulation of cellular pathways remains an area of interest. tga.gov.au The parent compound, panobinostat, is known to affect multiple cellular pathways, leading to anticancer effects such as cell cycle arrest and apoptosis. pagepress.orgfda.gov

Studies on panobinostat have revealed its ability to modulate various cellular processes beyond histone deacetylation. For instance, panobinostat has been shown to induce metabolic reprogramming in B-cell lymphomas, creating a dependency on the choline (B1196258) pathway and activating PI3K signaling. nih.gov It has also been found to activate the caspase pathway, inhibit STAT5 and STAT6 phosphorylation, and down-regulate hypoxia-inducible factor 1α and its downstream targets in Hodgkin lymphoma cell lines. nih.gov Furthermore, in breast cancer cells, panobinostat treatment leads to the acetylation of GRP78, inducing endoplasmic reticulum stress and apoptosis. nih.gov

Given that M37.8 is a major metabolite of panobinostat, it is plausible that it could contribute to some of the broader biological effects observed with the parent drug, even without direct HDAC inhibition. The stabilization of Dhrs1 in the presence of M37.8 formation suggests a potential interaction that could influence cellular metabolism or signaling. biorxiv.org However, specific studies designed to elucidate the independent biological activities and pathway modulations of M37.8 are necessary to confirm any such effects. The complexity of panobinostat's mechanism of action, which involves both histone and non-histone protein targets, underscores the importance of investigating the biological roles of its metabolites. pagepress.orgfda.gov

Theoretical Frameworks and Mechanistic Implications of Panobinostat Metabolite M37.8 in Drug Metabolism Research

Structure-Activity Relationship Hypotheses Regarding the Reduced Hydroxamic Acid Moiety and Deacetylase Inhibition

The pharmacological activity of panobinostat (B1684620) as a deacetylase inhibitor is intrinsically linked to its chemical structure, particularly the hydroxamic acid (-CONHOH) group. pagepress.orgtga.gov.au This functional group is crucial for chelating the zinc ion within the active site of HDAC enzymes, which is a fundamental interaction for inhibiting their enzymatic activity.

The formation of Panobinostat metabolite M37.8 involves the reduction of this critical hydroxamic acid side chain to an amide. tga.gov.au This structural modification is hypothesized to be the primary reason for the loss of deacetylase inhibition activity. Research and regulatory evaluations have confirmed that metabolites of panobinostat where the hydroxamic acid side chain is modified are inactive as deacetylase inhibitors. nih.gov Specifically, a study mentioned in the Australian Public Assessment Report for Panobinostat lactate (B86563) reported a lack of inhibitory activity of various metabolites, including M37.8, against HDAC isoforms. tga.gov.au Another in vitro study reported that metabolites, including M37.8, were not pharmacologically active for histone deacetylation inhibition at concentrations up to 30 µM. tga.gov.au

The reduction of the hydroxamic acid to an amide in metabolite M37.8 removes the key chemical feature responsible for high-affinity binding to the HDAC active site. This leads to a complete loss of direct inhibitory activity against the primary therapeutic targets of the parent compound, panobinostat.

| Compound | Key Structural Moiety | Deacetylase Inhibition Activity | Reference |

| Panobinostat | Hydroxamic Acid (-CONHOH) | Potent pan-deacetylase inhibitor | pagepress.orgtga.gov.au |

| This compound | Amide (-CONH2) | Inactive | tga.gov.autga.gov.aunih.gov |

Implications of this compound Formation for the Overall Pharmacological Efficacy of the Parent Compound

Panobinostat is extensively metabolized, with unchanged parent drug accounting for a small percentage of the administered dose recovered in excreta. ascopubs.org While M37.8 is considered a metabolite, its exposure in the plasma can be substantial. A Japanese regulatory report indicated that the area under the curve (AUC) of M37.8 was approximately 60% of that of the parent panobinostat, calculated on a molar basis. pmda.go.jp Similarly, another assessment noted that the plasma exposure of M37.8 ranged from approximately 25% to 100% of the exposure to the parent compound. tga.gov.au

| Pharmacokinetic Parameter | Finding | Implication for Efficacy | Reference |

| Metabolite Activity | M37.8 is inactive for deacetylase inhibition. | Formation reduces the pool of active drug. | tga.gov.aunih.gov |

| Relative Exposure (AUC) | M37.8 AUC is ~60% of parent panobinostat AUC. | A significant portion of the dose is inactivated, potentially limiting therapeutic effect. | pmda.go.jp |

| Plasma Exposure Range | M37.8 plasma exposure can be 25-100% of parent drug exposure. | High conversion to M37.8 could lower the efficacy of the parent compound. | tga.gov.au |

Broader Perspectives on the Biological Relevance of Metabolites Lacking Direct Primary Target Activity

This compound serves as a compelling case study in this regard. While it does not inhibit HDACs, M37.8 has been shown to inhibit the human ether-a-go-go-related gene (hERG) potassium channel. researchgate.net Specifically, M37.8 exhibited an IC50 of 1.6 µmol/L for hERG inhibition, which was more potent than the parent compound panobinostat (IC50 of 3.5 µmol/L). pmda.go.jp Inhibition of the hERG channel is a significant concern in drug development as it can lead to QT interval prolongation and potentially life-threatening cardiac arrhythmias. pmda.go.jp

Emerging Research Avenues and Future Directions in Panobinostat Metabolite M37.8 Investigations

Integration of Advanced Proteomic and Metabolomic Technologies for Deeper Insights into M37.8 Biology

The study of drug metabolites has been revolutionized by "omics" technologies, which allow for a global analysis of molecular changes within a biological system. The integration of proteomics (the large-scale study of proteins) and metabolomics (the study of small molecules or metabolites) offers a powerful approach to move beyond simple structural identification and delve into the functional implications of metabolites like M37.8. nih.govnih.gov

Proteomic techniques can be instrumental in identifying direct protein interactions of M37.8. nih.gov While the parent drug, Panobinostat (B1684620), is known to interact with histone deacetylases, proteomics could uncover if M37.8 retains any affinity for these targets or, more importantly, if it binds to entirely different proteins, leading to unexpected biological effects. nih.govnih.gov Techniques like chemical proteomics and thermal proteome profiling could map the complete protein interaction landscape of M37.8 within a cell, providing unbiased clues to its function. nih.govfrontlinegenomics.com

Metabolomics, on the other hand, can reveal how M37.8 influences cellular metabolism. nih.gov Studies have already shown that the parent drug, Panobinostat, can reprogram cellular metabolism, particularly lipid metabolism, in cancer cells. nih.gov A comprehensive metabolomic analysis of cells exposed to M37.8 could determine if this metabolite contributes to, counteracts, or has distinct effects on the metabolic rewiring initiated by Panobinostat. This approach provides a functional readout of the metabolite's activity at a systems level. nih.govcreative-proteomics.com

The true power of this approach lies in the integration of these datasets. By correlating proteomic changes with metabolic shifts, researchers can construct detailed signaling and metabolic pathways modulated by M37.8, offering profound insights into its currently uncharacterized biology. nih.gov

| Technology | Application to M37.8 Research | Potential Insights |

|---|---|---|

| Chemoproteomics | Identify direct protein binding partners of M37.8 in an unbiased, proteome-wide manner. | Discovery of novel molecular targets and potential off-target effects. nih.gov |

| Thermal Proteome Profiling | Assess changes in protein stability across the proteome in the presence of M37.8 to infer binding events. | Confirmation of targets and understanding of downstream pathway modulation. frontlinegenomics.com |

| Untargeted Metabolomics | Globally profile changes in the cellular metabolome after exposure to M37.8. | Reveal unexpected impacts on metabolic pathways, distinct from the parent drug. nih.gov |

| Multi-omics Integration | Combine proteomic and metabolomic data to build a comprehensive model of M37.8's cellular impact. | Elucidation of complete mechanisms of action and biological roles. nih.gov |

Exploration of Alternative Biological Roles or Interactions of Inactive Drug Metabolites

The classification of a drug metabolite as "inactive" is often based on its lack of activity against the primary target of the parent drug. metwarebio.comcreative-proteomics.com However, this classification can be misleading, as these molecules are not necessarily inert. They can possess their own unique pharmacological or toxicological profiles. fiveable.me The investigation of Panobinostat metabolite M37.8 serves as a key example. While it is considered substantially less potent as a deacetylase inhibitor, one in vitro study found that M37.8 (referred to as BJB432) inhibits the hERG K+ channel. researchgate.net This finding is significant, as hERG channel inhibition is a known mechanism for potential cardiac-related side effects.

Computational Modeling and Simulation Approaches for Predicting Metabolite Fate and Activity

Computational modeling and simulation offer powerful in silico tools to predict the behavior of drug metabolites, reducing the time and resources required for extensive laboratory experiments. novartis.comlivermetabolism.com These approaches can be particularly valuable in the early stages of investigating a metabolite like M37.8.

Physiologically-based pharmacokinetic (PBPK) modeling can be used to simulate the absorption, distribution, metabolism, and excretion (ADME) of M37.8. novartis.comlivermetabolism.com By integrating data on the parent drug, PBPK models can predict the concentration and tissue distribution of M37.8 in different patient populations, helping to identify potential sites of accumulation where it might exert a biological effect. researchgate.net Such models have already been developed for Panobinostat to predict drug-drug interactions and can be extended to better understand the fate of its major metabolites. novartis.com

Furthermore, molecular modeling techniques like docking and molecular dynamics simulations can be employed to predict the binding affinity of M37.8 to a wide range of proteins. researchgate.net For instance, simulations could be used to explore why M37.8 interacts with the hERG channel and to screen for other potential off-target interactions computationally. These methods can also help explain the loss of activity against histone deacetylases by comparing the binding mode of M37.8 to that of the parent compound, Panobinostat.

| Modeling Approach | Specific Application for M37.8 | Predicted Outcome |

|---|---|---|

| PBPK Modeling | Simulate the formation and distribution of M37.8 in virtual patient populations. | Predict tissue-specific concentrations and potential for accumulation. novartis.comresearchgate.net |

| Molecular Docking | Screen M37.8 against a library of protein structures, including ion channels and enzymes. | Identify potential off-targets and prioritize them for experimental validation. |

| Molecular Dynamics | Simulate the stability and dynamics of the M37.8-protein complex (e.g., with hERG). | Understand the molecular basis of interaction and binding affinity. |

| QSAR | Relate the structural changes from Panobinostat to M37.8 with the change in biological activity. | Develop models to predict the activity of other potential metabolites. |

Development of Novel Experimental Models for Studying Metabolite-Specific Bioactivity

Traditional two-dimensional (2D) cell cultures often fail to replicate the complex microenvironment of human tissues, limiting their predictive value for drug and metabolite activity. nih.gov The development of novel experimental models, such as three-dimensional (3D) cultures and microphysiological systems (often called organ-on-a-chip), provides a more physiologically relevant context for studying metabolite-specific effects. nih.govresearchgate.netyoutube.com

Organ-on-a-chip (OOC) technology allows researchers to create miniature, functional units of human organs, such as the liver, heart, or kidney, on a microfluidic chip. nih.govpharmacytimes.com A "liver-on-a-chip" model could be used to study the metabolism of Panobinostat to M37.8 in a human-relevant system, while a subsequent "heart-on-a-chip" could be used to directly assess the potential cardiotoxic effects of the metabolite, informed by the in vitro hERG finding. nih.govnih.gov Connecting multiple organ chips can even simulate systemic effects and organ crosstalk. youtube.com

Similarly, 3D cell culture models, such as spheroids or organoids, better mimic the cell-cell and cell-matrix interactions of native tissues. nih.gov Studying the effects of M37.8 on cardiac spheroids or liver organoids could provide more accurate insights into its bioactivity and potential toxicity than conventional monolayer cell cultures. mdpi.commdpi.comdovepress.com These advanced models are poised to become essential tools for dissecting the specific biological roles of drug metabolites like M37.8, bridging the gap between simple in vitro assays and complex in vivo systems. pharmacytimes.com

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying Panobinostat metabolite M37.8 in biological samples?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying M37.8 in plasma. Key parameters include:

- Chromatographic separation : Use reversed-phase C18 columns with mobile phases optimized for polar metabolites.

- Mass detection : Employ multiple reaction monitoring (MRM) transitions specific to M37.8 (e.g., m/z transitions reported in method MP 444) .

- Validation : Include calibration curves (linearity), precision (intra-/inter-day CV <15%), and recovery rates (>80%). Cross-validate with pooled plasma samples to ensure reproducibility .

Q. What are the primary challenges in confidently identifying M37.8 in untargeted metabolomics studies?

- Methodological Answer : Challenges include:

- Signal overlap : Co-eluting metabolites in complex matrices require high-resolution MS/MS and spectral libraries for deconvolution.

- Lack of reference standards : Use in silico fragmentation tools (e.g., MS-FINDER) and orthogonal techniques (NMR) to confirm identity .

- Metadata gaps : Ensure detailed reporting of LC-MS parameters (column type, gradient, ionization mode) to facilitate cross-study comparisons .

Q. How can researchers statistically analyze associations between M37.8 levels and clinical outcomes?

- Methodological Answer :

- Univariate analysis : Apply t-tests or ANOVA for group comparisons, adjusting for false discovery rate (FDR) due to multiple testing.

- Multivariate analysis : Use partial least squares-discriminant analysis (PLS-DA) to model M37.8’s contribution to outcome discrimination .

- Meta-analysis : Pool data from comparable studies using p-value combination methods (e.g., Fisher’s method) in tools like MetaboAnalyst to enhance statistical power .

Advanced Research Questions

Q. How do co-administered drugs (e.g., dexamethasone) affect the pharmacokinetic profile of M37.8?

- Methodological Answer :

- Enzyme induction : Dexamethasone upregulates CYP3A4, accelerating Panobinostat metabolism and reducing M37.8 exposure (AUC decreases by ~50% in combination therapies). Monitor plasma levels via LC-MS/MS and adjust dosing regimens .

- Study design : Include control arms without enzyme inducers and use population pharmacokinetic modeling to isolate drug-drug interaction effects .

Q. What experimental design considerations minimize variability in M37.8 quantification across metabolomics platforms?

- Methodological Answer :

- Standardization : Adopt SOPs for sample collection (e.g., anticoagulant type, freeze-thaw cycles) and use certified reference materials (SRM 1950) to calibrate instruments .

- Multi-platform validation : Cross-validate LC-MS data with NMR or GC-MS to confirm metabolite identity and abundance trends .

- Data harmonization : Submit raw data and metadata to repositories like Metabolomics Workbench with FAIR (Findable, Accessible, Interoperable, Reusable) principles .

Q. How can researchers resolve contradictions in M37.8’s reported biomarker potential across studies?

- Methodological Answer :

- Cohort stratification : Account for confounding variables (e.g., age, renal function) using mixed-effects models.

- Pathway context : Use MetaboAnalyst to map M37.8 to enriched pathways (e.g., histone deacetylation) and assess its role in broader metabolic networks .

- Re-analysis pipelines : Apply uniform preprocessing (e.g., peak alignment, batch correction) to raw data from conflicting studies to isolate biological vs. technical variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.